2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12BrNO. It is a brominated benzaldehyde derivative where the bromine atom is positioned at the 2nd carbon of the benzene ring, and a pyrrolidine ring is attached to the 6th carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde typically involves the bromination of 6-(pyrrolidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(pyrrolidin-1-yl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-Bromo-6-(pyrrolidin-1-yl)benzoic acid
Uniqueness
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the bromine atom and the pyrrolidine ring allows for versatile chemical transformations and potential biological activity.
Properties
IUPAC Name |
2-bromo-6-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLFSBFDYBQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743016 |
Source
|
Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-38-7 |
Source
|
Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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